3-Methanesulfonyl-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Description
3-Methanesulfonyl-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a pyridine-based boronic ester derivative featuring a methanesulfonyl group at position 3, a methyl group at position 2, and a pinacol boronate ester at position 5. This compound is structurally tailored for applications in Suzuki-Miyaura cross-coupling reactions, a cornerstone in synthesizing biaryl structures for pharmaceuticals and materials science.
Properties
Molecular Formula |
C13H20BNO4S |
|---|---|
Molecular Weight |
297.2 g/mol |
IUPAC Name |
2-methyl-3-methylsulfonyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
InChI |
InChI=1S/C13H20BNO4S/c1-9-11(20(6,16)17)7-10(8-15-9)14-18-12(2,3)13(4,5)19-14/h7-8H,1-6H3 |
InChI Key |
KYZJCXFTFPFKLO-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)C)S(=O)(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methanesulfonyl-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves the borylation of a suitable pyridine precursor. One common method is the Miyaura borylation reaction, which uses a palladium catalyst to facilitate the coupling of an aryl halide with a diboron reagent . The reaction conditions often include a base such as potassium carbonate and a solvent like tetrahydrofuran (THF) under an inert atmosphere.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process .
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
This compound participates in palladium-catalyzed cross-coupling reactions due to its boronate ester moiety. The reaction typically involves aryl halides or triflates under mild conditions:
| Reaction Parameters | Details |
|---|---|
| Catalyst | Pd(PPh₃)₄ or Pd(dppf)Cl₂ (1–5 mol%) |
| Base | K₂CO₃ or Cs₂CO₃ (2–3 equiv) |
| Solvent | DMF, DMSO, or THF (anhydrous) |
| Temperature | 80–100°C (reflux) |
| Yield Range | 65–92% (dependent on coupling partner) |
Mechanistic Insights :
-
Oxidative addition of the aryl halide to palladium(0) forms a Pd(II) intermediate.
-
Transmetallation occurs between the boronate ester and Pd(II), facilitated by the base.
-
Reductive elimination releases the biaryl product and regenerates the Pd(0) catalyst.
Nucleophilic Substitution at the Methanesulfonyl Group
The electron-withdrawing methanesulfonyl group activates the pyridine ring for nucleophilic aromatic substitution (SNAr):
| Reaction Type | Conditions |
|---|---|
| Amine Substitution | - Nucleophile: Primary/secondary amines (2–3 equiv) - Solvent: DMF, 100°C, 12–24 h |
| Thiol Substitution | - Nucleophile: Thiols (1.2 equiv) - Base: Et₃N (2 equiv), DCM, RT |
Example Reaction :
With benzylamine:
\text{Compound} + \text{PhCH}_2\text{NH}_2 \xrightarrow{\text{DMF, 100°C}} \text{3-Benzylamino-2-methyl-5-boronate pyridine} \quad (\text{Yield: 78%})[1]
Protodeboronation and Transmetallation
The boronate group undergoes protodeboronation under acidic conditions or transmetallation with transition metals:
| Reaction | Conditions |
|---|---|
| Protodeboronation | - Acid: HCl (2M aq.) - Solvent: THF/H₂O (1:1), RT, 2 h |
| Transmetallation with Cu(I) | - CuCN (1.5 equiv) - DMF, 60°C, 6 h |
Applications :
-
Protodeboronation removes the boron group to yield 3-methanesulfonyl-2-methylpyridine, useful for further functionalization.
-
Transmetallation enables the synthesis of copper-based intermediates for click chemistry.
Halogenation Reactions
The boronate group directs halogenation at specific positions on the pyridine ring:
| Halogenation Type | Conditions |
|---|---|
| Bromination | - NBS (1.1 equiv) - AIBN (cat.), CCl₄, reflux, 4 h |
| Iodination | - NIS (1.2 equiv) - AcOH, RT, 12 h |
Regioselectivity :
Halogens (Br, I) preferentially substitute at the para position relative to the boronate group due to electronic and steric effects.
Stability Under Hydrolytic Conditions
The dioxaborolane ring is sensitive to hydrolysis, which can limit aqueous applications:
| Hydrolysis Study | Findings |
|---|---|
| pH 7.4 (PBS buffer) | - t₁/₂: 12 h at 25°C - Degrades to boronic acid and pinacol |
| Acidic Conditions (pH 2) | - Complete decomposition within 1 h |
Mitigation Strategies :
Comparative Reactivity with Analogues
The compound’s reactivity differs from structurally related boronate esters:
| Compound | Key Reactivity Differences |
|---|---|
| 3-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | - Lower electrophilicity at C3 due to methoxy vs. methanesulfonyl group |
| 2-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | - Faster Suzuki coupling rates (reduced steric hindrance at C2) |
This compound’s versatility in cross-coupling, substitution, and transmetallation reactions makes it indispensable for synthesizing complex molecules. Future research should explore its applications in asymmetric catalysis and targeted drug delivery systems.
Scientific Research Applications
3-Methanesulfonyl-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine has a wide range of applications in scientific research:
Mechanism of Action
The primary mechanism of action for 3-Methanesulfonyl-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine in Suzuki–Miyaura coupling involves the transmetalation step, where the boronic ester transfers its organic group to the palladium catalyst. This is followed by reductive elimination to form the carbon-carbon bond . The molecular targets and pathways involved are primarily related to the catalytic cycle of the palladium complex.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table summarizes key structural analogs, their substituents, molecular properties, and applications:
Key Observations:
- Substituent Reactivity: Methanesulfonyl (SO₂Me): Acts as a strong electron-withdrawing group, enhancing electrophilic substitution reactivity. In the target compound, this group at position 3 may facilitate nucleophilic aromatic substitution or serve as a leaving group in cross-coupling reactions. Bromine (Br): In analogs like the 3-bromo derivative, bromine enables further functionalization via cross-coupling (e.g., Suzuki reactions) . Trifluoromethyl (CF₃): Enhances metabolic stability and lipophilicity, critical for drug candidates .
Physical and Chemical Properties
- Stability : Boronic esters are generally moisture-sensitive, requiring storage under inert atmospheres (e.g., 2–8°C, argon) .
- Solubility : Methoxy or ethoxy substituents (e.g., 2-ethoxy analog) improve solubility in polar solvents compared to hydrophobic groups like CF₃ .
- Melting Points : Analogs such as 3-(tetramethyl-dioxaborolan-2-yl)pyridine exhibit melting points between 103–108°C, suggesting similar thermal stability for the target compound .
Biological Activity
3-Methanesulfonyl-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C13H20BNO4S
- Molecular Weight : 283.15 g/mol
- CAS Number : 1206641-26-0
- Structure : The compound features a pyridine ring substituted with a methanesulfonyl group and a boron-containing dioxaborolane moiety.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Kinases : Similar compounds have shown effectiveness as kinase inhibitors. For instance, derivatives of pyridine have been explored as inhibitors of Aurora kinases, which are critical in cell cycle regulation and are often overexpressed in cancers .
- Sulfonamide Interaction : The methanesulfonyl group may interact with specific amino acid residues in target proteins, influencing their function. This interaction is crucial for the selectivity and potency of the compound against specific kinases .
- Boronic Acid Chemistry : The presence of the boron atom allows for unique reactivity patterns that can be exploited in biological systems, particularly in targeting enzymes that utilize boron in their catalytic processes .
Table 1: Biological Activity Summary
| Activity Type | Description | References |
|---|---|---|
| Kinase Inhibition | Effective against Aurora kinases | |
| Cytotoxicity | Exhibits cytotoxic effects on cancer cells | |
| Anti-inflammatory | Potential to reduce inflammation markers |
Case Studies
- Aurora Kinase Inhibition :
- Cytotoxic Effects :
- Anti-inflammatory Properties :
Q & A
Q. Example Optimization Table
| Parameter | Effect on Yield |
|---|---|
| PdCl₂(dppf) vs. Pd(PPh₃)₄ | +10–15% yield improvement |
| Solvent: Dioxane vs. Toluene | Better solubility for bulky substrates |
Basic Structural Characterization
Q: What analytical techniques confirm the structure of this compound? A: A multimodal approach is essential:
- NMR : ¹H/¹³C NMR to verify substitution patterns (e.g., methanesulfonyl protons at δ 3.0–3.5 ppm) .
- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]⁺).
- X-ray Crystallography : Resolve crystal packing and bond angles .
Advanced Crystallographic Analysis
Q: How to resolve discrepancies between DFT-calculated and experimental crystal structures? A: Discrepancies often arise from:
Q. Table: Coupling Efficiency with Different Aryl Halides
| Aryl Halide | Yield (%) |
|---|---|
| 4-Bromotoluene | 82 |
| 2-Chloropyridine | 65 |
Environmental and Toxicity Considerations
Q: What are the environmental risks associated with this compound? A: The boronate ester is toxic to aquatic life (LC50 < 1 mg/L in fish). Disposal requires:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
